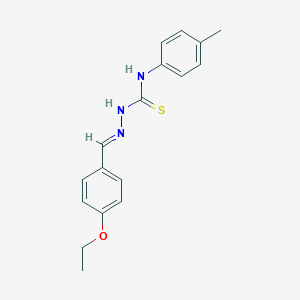![molecular formula C23H30N6O4 B323919 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323919.png)
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide is a complex organic compound with a molecular formula of C23H30N6O4 and a molecular weight of 454.5 g/mol This compound is characterized by its unique structure, which includes a nonanoyl group, a phenylcarbamoyl hydrazinyl group, and a phenylurea group
Vorbereitungsmethoden
The synthesis of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the nonanoyl and phenylcarbamoyl hydrazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It may be used in the development of new materials or as a component in specialized industrial processes
Wirkmechanismus
The mechanism of action of 2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:
1-Palmitoyl-2-(9′-Oxo-Nonanoyl)-Glycerophosphocholine: This compound shares a similar nonanoyl group but differs in its overall structure and biological activity.
Other Phenylurea Derivatives: Compounds with phenylurea groups may have similar reactivity but differ in their specific substituents and resulting properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H30N6O4 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-[[9-oxo-9-[2-(phenylcarbamoyl)hydrazinyl]nonanoyl]amino]-3-phenylurea |
InChI |
InChI=1S/C23H30N6O4/c30-20(26-28-22(32)24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(31)27-29-23(33)25-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,26,30)(H,27,31)(H2,24,28,32)(H2,25,29,33) |
InChI-Schlüssel |
TVYBCOSWGKMJBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(anilinocarbonyl)hydrazono]butanoate](/img/structure/B323838.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323840.png)
![3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B323841.png)

![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B323844.png)
![1-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B323846.png)


![1-(4-methylphenyl)-3-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiourea](/img/structure/B323850.png)



![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(3-methylphenyl)thiourea](/img/structure/B323855.png)
